2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Description
The compound “2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a chlorine atom at the 5-position. An acetic acid group is attached to the 2-position of the pyrazole ring .Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which could influence its interaction with the target .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of the compound , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound could have similar effects.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves the reaction of 5-chloro-3-(trifluoromethyl)-1H-pyrazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5-chloro-3-(trifluoromethyl)-1H-pyrazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-chloro-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS No. |
922516-24-3 |
Molecular Formula |
C6H4ClF3N2O2 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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